Cas no 1552012-28-8 (5-Bromo-2-chloro-6-fluoro-benzooxazole)

5-Bromo-2-chloro-6-fluoro-benzooxazole is a halogenated benzooxazole derivative with a well-defined molecular structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of bromo, chloro, and fluoro substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions and heterocyclic modifications. Its high purity and stability under standard conditions ensure reliable performance in applications such as drug development and material science. The compound’s distinct substitution pattern also facilitates its use in the design of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its versatility and synthetic utility make it a preferred choice for researchers in medicinal chemistry.
5-Bromo-2-chloro-6-fluoro-benzooxazole structure
1552012-28-8 structure
Product name:5-Bromo-2-chloro-6-fluoro-benzooxazole
CAS No:1552012-28-8
MF:C7H2BrClFNO
MW:250.452283382416
CID:5251882

5-Bromo-2-chloro-6-fluoro-benzooxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-chloro-6-fluoro-benzooxazole
    • 5-Bromo-2-chloro-6-fluorobenzo[d]oxazole
    • Inchi: 1S/C7H2BrClFNO/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H
    • InChI Key: RXRHWHIGLCGNGF-UHFFFAOYSA-N
    • SMILES: O1C2=CC(F)=C(Br)C=C2N=C1Cl

5-Bromo-2-chloro-6-fluoro-benzooxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01069740-1g
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95%
1g
¥4200.0 2023-04-10
Enamine
EN300-387885-10.0g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
10.0g
$3622.0 2025-03-16
Enamine
EN300-387885-0.05g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
0.05g
$707.0 2025-03-16
Enamine
EN300-387885-1.0g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
1.0g
$842.0 2025-03-16
Enamine
EN300-387885-0.25g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
0.25g
$774.0 2025-03-16
Enamine
EN300-387885-2.5g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
2.5g
$1650.0 2025-03-16
Enamine
EN300-387885-0.5g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
0.5g
$809.0 2025-03-16
Enamine
EN300-387885-0.1g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
0.1g
$741.0 2025-03-16
Enamine
EN300-387885-5.0g
5-bromo-2-chloro-6-fluoro-1,3-benzoxazole
1552012-28-8 95.0%
5.0g
$2443.0 2025-03-16

Additional information on 5-Bromo-2-chloro-6-fluoro-benzooxazole

Professional Introduction to 5-Bromo-2-chloro-6-fluoro-benzooxazole (CAS No. 1552012-28-8)

5-Bromo-2-chloro-6-fluoro-benzooxazole, with the CAS number 1552012-28-8, is a highly versatile and significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound features a benzooxazole core substituted with bromine, chlorine, and fluorine atoms at strategic positions, which endows it with unique chemical and biological properties. The presence of these halogen atoms not only enhances its reactivity but also makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The benzooxazole scaffold is a well-known pharmacophore in drug discovery, renowned for its role in several bioactive compounds. Its structural framework allows for interactions with biological targets such as enzymes and receptors, making it a cornerstone in the development of therapeutic agents. The specific substitution pattern of 5-Bromo-2-chloro-6-fluoro-benzooxazole contributes to its broad spectrum of activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications.

In recent years, there has been a surge in research focused on halogenated benzooxazoles due to their enhanced binding affinity and metabolic stability. The introduction of halogen atoms into the benzooxazole ring not only improves the compound's solubility and bioavailability but also modulates its electronic properties, enabling fine-tuning of its biological activity. This has led to the exploration of 5-Bromo-2-chloro-6-fluoro-benzooxazole as a key building block in the synthesis of novel drug candidates.

One of the most compelling aspects of 5-Bromo-2-chloro-6-fluoro-benzooxazole is its utility in fragment-based drug design. Researchers have leveraged its structural features to develop inhibitors targeting various disease-causing proteins. For instance, studies have demonstrated its potential in inhibiting kinases, which are overexpressed in many cancers. The halogen atoms serve as critical points for hydrogen bonding and hydrophobic interactions with the active sites of these enzymes, enhancing the compound's efficacy.

The synthesis of 5-Bromo-2-chloro-6-fluoro-benzooxazole involves multi-step organic reactions that highlight the compound's synthetic flexibility. The process typically begins with the bromination and chlorination of a precursor benzene derivative, followed by fluorination and cyclization to form the benzooxazole ring. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques underscore the importance of 5-Bromo-2-chloro-6-fluoro-benzooxazole as a cornerstone in modern medicinal chemistry.

The biological activity of 5-Bromo-2-chloro-6-fluoro-benzooxazole has been extensively studied in preclinical models. Preliminary findings suggest that it exhibits potent inhibitory effects against several kinases, including those involved in tumor growth and progression. Additionally, its anti-inflammatory properties have been explored, with evidence indicating its ability to modulate cytokine production and reduce inflammation-related pathways. These findings position 5-Bromo-2-chloro-6-fluoro-benzooxazole as a promising candidate for further clinical investigation.

In conclusion, 5-Bromo-2-chloro-6-fluoro-benzooxazole (CAS No. 1552012-28-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the fight against various diseases. The ongoing studies into its mechanisms of action and potential therapeutic applications underscore its importance as a cornerstone in modern medicinal chemistry.

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